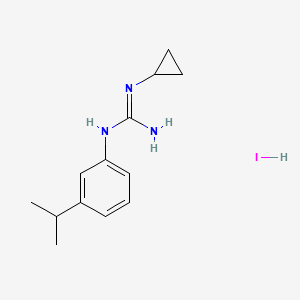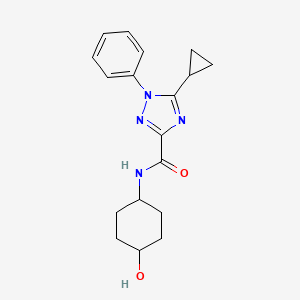![molecular formula C19H22N2O3 B6639745 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It was first developed by pharmaceutical company Merck in the 1990s as a potential treatment for growth hormone deficiency, osteoporosis, and muscle wasting. However, it is now mainly used as a performance-enhancing drug and is popular among bodybuilders, athletes, and fitness enthusiasts.
作用機序
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol works by binding to the ghrelin receptor, which is located in the brain and stimulates the release of growth hormone from the pituitary gland. This results in an increase in circulating levels of GH and IGF-1, which promote muscle growth, bone density, and fat loss. This compound also has a direct effect on the metabolism, increasing energy expenditure and reducing insulin resistance.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase lean body mass and muscle strength, reduce body fat, and improve bone density in both young and elderly individuals. It has also been shown to improve sleep quality and cognitive function. However, it may also have some adverse effects, such as increased appetite, water retention, and insulin resistance.
実験室実験の利点と制限
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol has several advantages for use in laboratory experiments, including its ability to stimulate GH and IGF-1 release in a dose-dependent manner, its long half-life, and its oral bioavailability. However, it also has some limitations, such as its relatively high cost and the potential for adverse effects.
将来の方向性
There are several potential future directions for research on 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol, including its use in the treatment of cognitive disorders, such as Alzheimer's disease, and its potential as an anti-aging agent. It may also be studied for its effects on bone health and metabolism in individuals with chronic diseases, such as diabetes and osteoporosis. Additionally, further research may be conducted to better understand its mechanism of action and potential long-term effects.
合成法
The synthesis of 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-bromobenzylamine to form 4-[(4-bromophenyl)methyl]phenol. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethanol in the presence of potassium carbonate to yield 2-[4-[(4-bromophenyl)methyl]-2-methoxyphenoxy]ethanol. The final step involves the reaction of this compound with indole-4-carboxaldehyde and sodium triacetoxyborohydride to produce this compound.
科学的研究の応用
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol has been extensively studied for its potential therapeutic applications, including the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its anti-aging effects, as it has been shown to increase muscle mass, reduce body fat, and improve bone density in elderly individuals. In addition, it has been studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease.
特性
IUPAC Name |
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-19-11-14(5-6-18(19)24-10-9-22)12-20-13-15-3-2-4-17-16(15)7-8-21-17/h2-8,11,20-22H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVNMUTVMVHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=C3C=CNC3=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)

![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)